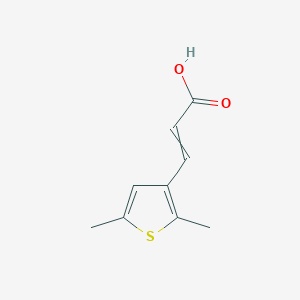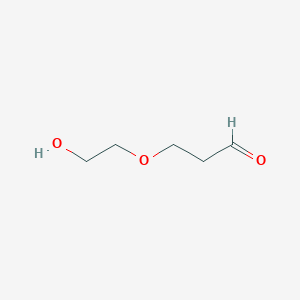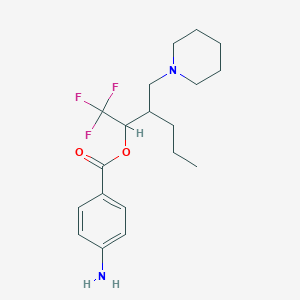![molecular formula C20H19N3O3 B14141565 N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)
N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a dioxin ring, a pyridine ring, and an ethylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a condensation reaction involving phenyl-substituted aldehydes and ketones under acidic conditions.
Ethylidene Linkage Formation: The ethylidene linkage is introduced by reacting the dioxin derivative with an appropriate ethylidene precursor in the presence of a base.
Pyridine Ring Introduction: The final step involves coupling the ethylidene-dioxin intermediate with a pyridine-4-carboxamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-20(2)25-17(14-18(26-20)15-6-4-3-5-7-15)10-13-22-23-19(24)16-8-11-21-12-9-16/h3-14H,1-2H3,(H,23,24)/b17-10+,22-13+ |
Clave InChI |
SWROKIJTBPBNIO-RZUCTFCESA-N |
SMILES isomérico |
CC1(OC(=C/C(=C\C=N\NC(=O)C2=CC=NC=C2)/O1)C3=CC=CC=C3)C |
SMILES canónico |
CC1(OC(=CC(=CC=NNC(=O)C2=CC=NC=C2)O1)C3=CC=CC=C3)C |
Solubilidad |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)




![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)

![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)


